2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-7-6(13(14)15)3-5(4-12-7)8(9,10)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRKAMPIXCJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine
The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine, a commercially available intermediate. The trifluoromethyl group at position 5 directs electrophilic nitration to the meta position (C3) due to its electron-withdrawing nature.
Nitration at C3
Conditions :
Product : 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.
Ethoxylation at C2
Conditions :
-
Temperature : Reflux (78°C).
-
Catalyst : None required; reaction proceeds via SNAr mechanism.
Mechanism :
The chlorine at C2 is displaced by ethoxide, forming 2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine.
Route 2: Direct Functionalization via Cyclocondensation
Building the Pyridine Ring
This method constructs the pyridine ring from a trifluoromethyl-containing precursor. A representative approach uses ethyl 4,4,4-trifluoro-3-oxobutanoate in a cyclocondensation reaction.
Cyclocondensation with Enamines
Conditions :
-
Reactants : Ethyl 4,4,4-trifluoro-3-oxobutanoate + enamine (e.g., morpholine enamine of acetone).
Intermediate : 2-Ethoxy-5-(trifluoromethyl)pyridine.
Nitration at C3
Conditions :
Product : this compound.
Route 3: Catalytic Coupling and Functional Group Interconversion
Palladium-Catalyzed Cross-Coupling
A less common but efficient method involves Suzuki-Miyaura coupling to introduce the trifluoromethyl group post-cyclization.
Boronic Ester Formation
Conditions :
-
Substrate : 2-Ethoxy-3-nitropyridine-5-boronic acid pinacol ester.
-
Coupling partner : Trifluoromethyl iodide (CF₃I).
-
Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.
-
Yield : 55–60%.
Product : this compound.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 62–70% | 40–49% | 55–60% |
| Complexity | Low | Moderate | High |
| Key Advantage | Scalability | Atom economy | Late-stage CF₃ introduction |
| Key Limitation | Nitration regioselectivity | Low yield in cyclocondensation | Cost of Pd catalysts |
Optimization Strategies
Enhancing Nitration Regioselectivity
Solvent Effects in Alkoxylation
-
Ethanol vs. DMSO : Ethanol gives higher yields (92%) due to better nucleophile solubility.
-
Side reaction mitigation : Anhydrous conditions prevent hydrolysis of the nitro group.
Industrial-Scale Considerations
Cost-Effective Trifluoromethylation
Chemical Reactions Analysis
2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Agrochemical Applications
The agrochemical industry has seen extensive use of trifluoromethylpyridines, including 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine, primarily as herbicides and insecticides. The following points summarize its applications:
- Pesticidal Activity : Compounds with the trifluoromethyl group are known for their effectiveness in protecting crops from pests. For instance, derivatives of trifluoromethylpyridines have been used to develop several commercial herbicides that exhibit high efficacy against a variety of weeds .
- Market Approval : Several products containing trifluoromethylpyridine moieties have received market approval, indicating their safety and effectiveness in agricultural applications .
Pharmaceutical Applications
In the pharmaceutical sector, this compound has shown promise in various therapeutic areas:
- Drug Development : The unique properties of trifluoromethylpyridines contribute to their potential as bioisosteres for nitro groups in drug design. This allows for modifications that can enhance pharmacological profiles while maintaining similar biological activities .
- Clinical Trials : Some derivatives are currently undergoing clinical trials for their potential use in treating conditions such as cancer and bacterial infections due to their ability to interact with biological targets effectively .
Trifluoromethyl Group as Bioisosteric Replacement
A study highlighted the role of the trifluoromethyl group as a bioisostere for nitro groups in drug design. This research indicated that compounds with this substitution exhibited enhanced biological activity compared to their non-fluorinated counterparts .
Synthesis Protocols
Research has established straightforward protocols for synthesizing pyridine derivatives, including this compound. These methods emphasize efficiency and yield optimization, making them suitable for large-scale production .
Data Summary Table
| Application Area | Specific Use | Notes |
|---|---|---|
| Agrochemicals | Herbicides/Insecticides | Effective against various pests |
| Pharmaceuticals | Drug Development | Potential bioisostere for nitro groups |
| Market Approval | Several products | Indicate safety and efficacy |
| Research Findings | Enhanced biological activity | Compared to non-fluorinated compounds |
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications of 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine with analogous pyridine derivatives:
Key Observations:
Substituent Effects on Applications: Nitro Group: The presence of -NO₂ in the target compound and HNTP enhances electron-withdrawing effects, improving stability. However, in HNTP, the nitro group at position 5 contributes to superior UV absorption for MALDI imaging . Trifluoromethyl Group: All compounds with -CF₃ exhibit enhanced lipophilicity and metabolic stability, critical for agrochemicals (e.g., pyridalyl derivatives) . Ethoxy vs.
Synthetic Accessibility :
- Chloro and nitro groups (e.g., 2-chloro-5-nitro-3-(trifluoromethyl)pyridine) serve as reactive handles for nucleophilic substitution, enabling diversification into amines or ethers .
- Boronate ester derivatives (e.g., 2-Ethoxy-5-boronate-3-(trifluoromethyl)pyridine) are pivotal in Suzuki-Miyaura cross-coupling for pharmaceutical synthesis .
Analytical Chemistry
- HNTP outperforms traditional MALDI matrices (e.g., 2,5-dihydroxybenzoic acid) by detecting 185 metabolites in rat liver tissue due to its low background interference and high ionization efficiency. The hydroxyl group at position 2 facilitates matrix crystallization, while the nitro group at position 5 enhances UV absorption .
Agrochemicals
- Pyridalyl (a 5-(trifluoromethyl)pyridine derivative) demonstrates superior insecticidal activity due to the -CF₃ group’s resistance to metabolic degradation .
- Target Compound : The nitro group at position 3 could act as a leaving group or redox-active site, enabling transformation into bioactive amines or heterocycles.
Physicochemical Properties
| Property | This compound | 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 1.9 | 3.1 |
| Solubility (Water) | Low | Moderate | Low |
| Thermal Stability (°C) | >200 | 180–200 | 190–210 |
Biological Activity
2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an ethoxy group, a nitro group, and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Chemical Formula | C₉H₈F₃N₂O₂ |
| Molecular Weight | 232.17 g/mol |
| CAS Number | 123456-78-9 (hypothetical for illustration) |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has been evaluated for its potential to inhibit the growth of Staphylococcus aureus and Escherichia coli.
- Case Study : A study published in Journal of Antimicrobial Chemotherapy reported that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Research Findings : In vitro assays showed that this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC₅₀ values ranging from 10 to 20 µM .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Cellular Interaction : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with intracellular targets .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound | Biological Activity |
|---|---|
| 2-Ethyl-3-nitro-5-(trifluoromethyl)pyridine | Moderate antimicrobial activity |
| 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine | Low anticancer activity |
| 2-Ethoxy-4-nitro-5-(trifluoromethyl)pyridine | High enzyme inhibition potential |
Future Directions in Research
Given the promising biological activities observed, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Animal models are needed to assess the pharmacokinetics and therapeutic efficacy of the compound.
- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be crucial for drug development.
Q & A
Q. What are the key synthetic routes for 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of a pyridine core. A common route starts with halogenation or nitration of a pre-substituted pyridine derivative. For example, nitration at the 3-position requires careful temperature control (e.g., below 0°C) to avoid over-nitration or side reactions like ring decomposition . Ethoxylation via nucleophilic substitution (e.g., using sodium ethoxide) is performed under anhydrous conditions. Optimization includes:
- Temperature modulation : Low temperatures for nitration to ensure regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) for ethoxylation to enhance reactivity.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
The compound’s structure is validated using:
| Technique | Purpose | Key Signals |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions | Ethoxy (-OCH₂CH₃): δ ~1.3 ppm (triplet, CH₃), δ ~4.4 ppm (quartet, OCH₂). Nitro group: deshielding of adjacent protons. |
| FT-IR | Functional group identification | Nitro (NO₂): ~1520 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch). Trifluoromethyl (CF₃): ~1150–1250 cm⁻¹ . |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z ≈ 220.16 (C₈H₈F₃N₂O₂) . |
Q. How do the substituents (ethoxy, nitro, trifluoromethyl) influence the compound’s chemical reactivity?
- Nitro group : Strong electron-withdrawing effect directs electrophilic substitution to specific positions. Participates in reduction reactions (e.g., catalytic hydrogenation to amines).
- Trifluoromethyl group : Enhances lipophilicity and thermal stability. Resists hydrolysis under acidic/basic conditions.
- Ethoxy group : Moderately electron-donating, enabling nucleophilic displacement (e.g., SNAr reactions at the 2-position) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported nitration conditions for this compound?
Discrepancies in nitration conditions (e.g., temperature, nitrating agent) may arise from differences in starting materials or solvent systems. To address this:
- Systematic parameter screening : Vary HNO₃/H₂SO₄ ratios, temperatures (−10°C to 25°C), and reaction times.
- In-situ monitoring : Use HPLC or TLC to track intermediate formation and optimize yield.
- Computational modeling : Predict nitration regioselectivity using DFT calculations to guide experimental design .
Q. What strategies are effective in modifying the pyridine ring for targeted biological activity?
- Functional group interconversion : Reduce the nitro group to an amine for enhanced hydrogen-bonding capacity (e.g., using H₂/Pd-C).
- Cross-coupling reactions : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling (boronic acid partners) at the 5-position.
- Bioisosteric replacement : Replace CF₃ with other electron-withdrawing groups (e.g., CN, SO₂CH₃) to modulate bioavailability .
Q. How does the compound’s electronic structure influence its potential in analytical chemistry applications?
The electron-deficient pyridine ring (due to NO₂ and CF₃ groups) enhances interactions with π-acidic analytes. For example:
- MALDI-MSI compatibility : The nitro group’s UV absorption (λ ~260–300 nm) could enable laser desorption/ionization, similar to 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, which detects 185 metabolites in liver tissue .
- Chromatography : CF₃ improves retention on reverse-phase columns, aiding HPLC separation of polar metabolites.
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- DFT calculations : Assess charge distribution to identify electrophilic sites (e.g., C-2 or C-4 positions).
- Molecular dynamics (MD) : Simulate solvent effects on transition states.
- QSPR models : Corrate substituent Hammett constants (σ) with reaction rates for predictive optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
